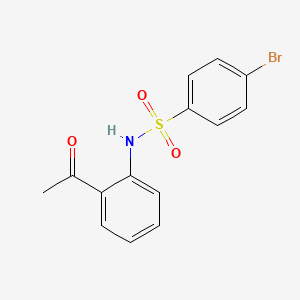

N-(2-acetylphenyl)-4-bromobenzenesulfonamide

Description

N-(2-Acetylphenyl)-4-bromobenzenesulfonamide is a sulfonamide derivative characterized by a 4-bromobenzenesulfonyl group attached to a 2-acetylphenylamine scaffold. Its molecular formula is C₁₅H₁₅BrNO₃S, with a molecular weight of 289.35 g/mol (CAS: 66465-72-3) . The acetyl group at the ortho position of the phenyl ring introduces steric and electronic effects, influencing its reactivity and biological interactions.

Properties

IUPAC Name |

N-(2-acetylphenyl)-4-bromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO3S/c1-10(17)13-4-2-3-5-14(13)16-20(18,19)12-8-6-11(15)7-9-12/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEKRHNOSXSBBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-4-bromobenzenesulfonamide typically involves the reaction of 2-acetylphenylamine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in the compound undergoes substitution reactions under catalytic coupling conditions. For example:

-

Suzuki-Miyaura Coupling : The bromide is replaced by styryl groups (e.g., 4-methoxystyryl or 4-trifluoromethylstyryl) using a palladium catalyst, boronic acid, and base. This reaction occurs in dioxane-water at 70°C for 3 hours, yielding substituted products like 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone .

-

Claisen-Schmidt Condensation : The compound reacts with aldehydes (e.g., 4-bromobenzaldehyde) in basic ethanol to form chalcone intermediates, followed by cyclization to produce dihydroquinolin-4-one derivatives. This involves aldol addition and subsequent elimination steps .

Reaction Conditions for Substitution

| Reaction Type | Conditions | Key Reagents/Catalysts |

|---|---|---|

| Suzuki Coupling | Dioxane-water (3:1), 70°C, 3h | Palladium catalyst, boronic acid, base |

| Claisen-Schmidt Condensation | Basic ethanol, 25°C, 48h | Aldehydes, KOH |

Functional Group Transformations

The compound’s functional groups participate in further reactions:

-

Oxidation : The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO₄ or CrO₃.

-

Reduction : The acetyl group may be reduced to an alcohol via reagents such as LiAlH₄.

-

Coupling : The sulfonamide group remains stable under coupling conditions but may influence electronic properties in reactions .

Spectroscopic Confirmation of Reaction Outcomes

Key spectroscopic data validate reaction products:

-

1H NMR : For the sulfonamide precursor, signals at δ 2.31 (s, acetyl methyl), δ 7.30–8.02 (aromatic protons), and δ 11.06 (s, sulfonamide NH) confirm the structure .

-

13C NMR : Peaks corresponding to carbonyl carbons (e.g., δ ~204 ppm for acetyl) and sulfonamide carbons (δ ~138–145 ppm) corroborate functional group integrity .

Reaction Mechanisms

-

Sulfonation : The amine attacks the electrophilic sulfur in the sulfonyl chloride, forming a tetrahedral intermediate that eliminates chloride to yield the sulfonamide .

-

Suzuki Coupling : Oxidative addition of the palladium catalyst to the C-Br bond generates a palladium complex, which then reacts with boronic acid in a transmetallation step, followed by reductive elimination to form the C-C bond .

-

Claisen-Schmidt Condensation : Base-catalyzed aldol addition forms a β-hydroxy aldehyde intermediate, which undergoes dehydration to yield the α,β-unsaturated carbonyl compound .

Table 1: Sulfonation Reaction Details

| Parameter | Value/Description |

|---|---|

| Starting Material | 2-amino-5-bromoacetophenone |

| Reagent | p-toluenesulfonyl chloride |

| Solvent | Pyridine |

| Conditions | Reflux |

| Product | N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide |

| Yield | 85% |

Table 2: Suzuki Coupling Product (3a/3b)

| Parameter | Value/Description |

|---|---|

| Substituent | 4-methoxystyryl or 4-trifluoromethylstyryl |

| Yield | 2.30 mmol (specific yield not quantified) |

| Eluent | Toluene-ethyl acetate (2:1) |

Table 3: Claisen-Schmidt Condensation Product (PNBDQ)

| Parameter | Value/Description |

|---|---|

| Starting Material | N-(2-acetylphenyl)benzenesulfonamide |

| Aldehyde | 4-bromobenzaldehyde |

| Yield | 93.5% |

| Purity | 98.3% |

Scientific Research Applications

Medicinal Chemistry

N-(2-acetylphenyl)-4-bromobenzenesulfonamide serves as a crucial building block in the synthesis of potential therapeutic agents. It has been explored for its role in developing new drugs targeting various diseases, including cancer and bacterial infections.

Biological Studies

The compound is utilized to study enzyme inhibition and protein interactions. Its ability to inhibit specific enzymes involved in inflammatory pathways makes it a valuable tool for understanding disease mechanisms.

Chemical Biology

In chemical biology, this compound acts as a probe to investigate biological pathways and mechanisms. Its interactions with cellular targets provide insights into cellular processes and disease states.

Industrial Applications

This compound finds applications in the synthesis of advanced materials and specialty chemicals, contributing to the development of innovative industrial products.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens are as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 256 μg/mL |

| Escherichia coli | 512 μg/mL |

| Pseudomonas aeruginosa | 256 μg/mL |

These results highlight the compound's potential as a therapeutic agent for treating infections caused by both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro assays have demonstrated the anticancer potential of this compound. The IC50 values against breast cancer cell lines are:

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 5.5 |

| MDA-MB-231 | 6.3 |

These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving enzyme inhibition.

Case Studies

- Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives, including this compound, against common bacterial strains. Results indicated that bromine substitution enhances antibacterial properties compared to chlorine counterparts.

- Anticancer Screening : In comparative studies of several sulfonamides, this compound showed significant selectivity against breast cancer cells. Apoptosis induction was confirmed through flow cytometry assays measuring annexin V-FITC positivity.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship analyses reveal key insights into how structural modifications impact biological activity:

- Halogen Substitution : The presence of bromine enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

- Acetyl Group Influence : The acetyl group contributes to enzyme binding affinity, enhancing inhibitory effects on target enzymes involved in inflammation and cancer progression.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-4-bromobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The acetyl and bromine groups can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The 4-bromo substituent in the target compound enhances electrophilicity compared to 4-methyl analogs (e.g., compound 1f-1 in ).

- Steric Effects : Bulky substituents like naphthofuran () or triisopropylbenzenesulfonyl groups () reduce reactivity in nucleophilic substitutions.

Biological Activity

N-(2-acetylphenyl)-4-bromobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by the presence of a sulfonamide group and an acetylphenyl moiety, suggests potential therapeutic applications ranging from antimicrobial to anticancer effects. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Sulfonamide Group: Known for its role in antibacterial activity.

- Acetyl Group: May enhance lipophilicity and influence enzyme interactions.

The biological activity of this compound is believed to stem from its interaction with specific enzymes and receptors. The sulfonamide moiety likely inhibits certain enzymes involved in inflammatory pathways and microbial growth. Studies suggest that compounds with similar structures demonstrate effective enzyme inhibition, particularly against targets like carbonic anhydrase and acetylcholinesterase .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates significant antibacterial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 256 μg/mL |

| Escherichia coli | 512 μg/mL |

| Pseudomonas aeruginosa | 256 μg/mL |

The compound was found to exhibit a spectrum of activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231:

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 5.5 |

| MDA-MB-231 | 6.3 |

These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving enzyme inhibition .

Case Studies

- Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives, including this compound, against common bacterial strains. The results indicated that compounds with bromine substitution exhibited enhanced antibacterial properties compared to their chlorine counterparts .

- Anticancer Screening : In a comparative study of several sulfonamides, this compound showed significant selectivity against breast cancer cells, with apoptosis induction confirmed through flow cytometry assays measuring annexin V-FITC positivity .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses have been employed to understand how structural modifications impact biological activity. Key findings include:

- Halogen Substitution : The presence of bromine enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

- Acetyl Group Influence : The acetyl group contributes to enzyme binding affinity, enhancing inhibitory effects on target enzymes involved in inflammation and cancer progression .

Q & A

Basic Question: What are the standard synthetic protocols for preparing N-(2-acetylphenyl)-4-bromobenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves sulfonylation of 2-acetylaniline with 4-bromobenzenesulfonyl chloride under alkaline conditions. Key parameters include:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity.

- Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.

- Stoichiometry: A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion.

- Purification: Recrystallization from ethanol/water mixtures improves purity. Yield optimization may require iterative adjustment of base strength (e.g., pyridine vs. triethylamine) and reaction time monitoring via TLC .

Advanced Question: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound, particularly in cases of disordered structures?

Methodological Answer:

X-ray diffraction data collected at low temperature (e.g., 100 K) reduces thermal motion artifacts. Use SHELXL for refinement:

- Disorder Modeling: Split occupancy refinement for disordered atoms (e.g., bromine or acetyl groups).

- Hydrogen Bonding: Validate H-bond networks using PLATON or Mercury to identify stabilizing interactions.

- Validation Tools: Apply R-factor convergence criteria (<5%) and check against the IUCr's checkCIF for structural plausibility. Contradictions in bond lengths or angles may require re-examining data collection parameters (e.g., crystal quality or radiation wavelength) .

Basic Question: What spectroscopic techniques are most effective for confirming the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Compare experimental H and C NMR shifts with DFT-predicted values (e.g., B3LYP/6-311G(d,p)). Key peaks: acetyl protons (~2.6 ppm) and aromatic protons (7.3–8.1 ppm) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]: 368.99).

- Elemental Analysis: Match C, H, N, S percentages to theoretical values within ±0.3%.

Advanced Question: How can hydrogen bonding and π-π stacking interactions in the crystal lattice influence the compound's physicochemical properties?

Methodological Answer:

- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., C–H···O, N–H···O) using CrystalExplorer . For example, S=O···H–N interactions dominate in sulfonamides, stabilizing layered packing .

- Energy Framework Analysis: Calculate interaction energies (electrostatic, dispersion) to predict melting points or solubility.

- Thermal Analysis: Correlate DSC/TGA data with packing density; dense H-bond networks often increase thermal stability .

Advanced Question: What computational strategies are recommended for predicting the bioactivity of this compound against neurological targets like acetylcholinesterase?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with PDB: 4EY7 (acetylcholinesterase) to model binding. Validate poses via MD simulations (e.g., GROMACS ) over 100 ns.

- QSAR Modeling: Train models on sulfonamide datasets to predict IC values. Include descriptors like LogP and polar surface area.

- ADMET Prediction: Tools like SwissADME assess blood-brain barrier permeability, critical for CNS-targeted agents .

Advanced Question: How should researchers address contradictory crystallographic data, such as anomalous bond lengths in the sulfonamide group?

Methodological Answer:

- Multi-Refinement Approach: Compare results from SHELXL , OLEX2 , and JANA to identify systematic errors.

- High-Resolution Data: Re-collect data with synchrotron radiation (<0.8 Å resolution) to resolve ambiguities.

- Theoretical Validation: Cross-check bond lengths/angles with DFT-optimized geometries. Discrepancies >3σ may indicate radiation damage or twinning .

Basic Question: What strategies are employed to evaluate the therapeutic potential of this compound in neurodegenerative disease models?

Methodological Answer:

- In Vitro Assays: Measure acetylcholinesterase inhibition via Ellman’s method (IC determination).

- Cell Models: Use SH-SY5Y neuroblastoma cells for cytotoxicity (MTT assay) and ROS reduction studies.

- In Vivo Validation: Administer in transgenic Alzheimer’s mice (e.g., APP/PS1) and assess cognitive improvement via Morris water maze .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.